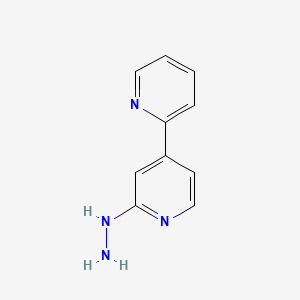

2'-Hydrazino-2,4'-bipyridine

Description

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(4-pyridin-2-ylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,11H2,(H,13,14) |

InChI Key |

RTGKHAYBBWFHKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC=C2)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Coordination Chemistry and Ligand Behavior

2,4'-Bipyridine :

- Acts as a bidentate ligand, coordinating via the 2(N) and 4’(N) atoms to form stable rare earth (e.g., La³⁺, Y³⁺) and transition metal complexes .

- IR spectral shifts (e.g., ring vibration modes at ~1600 cm⁻¹) confirm metal-ligand bond formation .

- Forms polymeric structures in complexes, stable up to 323 K before decomposition .

- 2'-Hydrazino-2,4'-bipyridine: Expected to act as a tridentate ligand due to the additional N-donor site from the hydrazino group, similar to hydrazone ligands like 2-benzoylpyridine hydrazone .

- 4,4'-Dihydroxy-2,2'-bipyridine: Hydroxyl (-OH) groups at 4,4' positions increase solubility in polar solvents and enable hydrogen bonding. Unlike hydrazino derivatives, -OH groups are less nucleophilic, limiting their coordination versatility .

Thermal Stability and Decomposition

*The hydrazino group may lower thermal stability compared to unsubstituted 2,4'-bipyridine due to the labile N–N bond .

Substituent Effects on Physicochemical Properties

Preparation Methods

Nickel-Catalyzed Homocoupling

The synthesis of [2,2'-bipyridine]-4,4'-diamine via nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine suggests a potential pathway for constructing the 2,4'-bipyridine scaffold. Adapting this methodology:

Hypothetical Procedure :

-

Halogenation : Introduce a bromine atom at the 2-position of 4-methylpyridine using N-bromosuccinimide (NBS) under radical initiation.

-

Coupling : Perform homocoupling with a nickel catalyst (e.g., NiBr₂(PPh₃)₂) and zinc powder in dimethylformamide (DMF) at 80°C.

-

Functionalization : Substitute the methyl group at the 4'-position with a hydrazino group via radical-mediated amination.

Key Parameters :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Catalyst | NiBr₂(PPh₃)₂ | |

| Reaction Temperature | 80°C | |

| Solvent | DMF |

This approach would require precise control over regioselectivity to ensure proper hydrazino group placement.

Substitution Reactions

Nucleophilic Aromatic Substitution

The amino group reactivity patterns observed in [2,2'-bipyridine]-4,4'-diamine provide a template for hydrazino group introduction. A two-step process could be employed:

Proposed Mechanism :

-

Nitration : Introduce a nitro group at the 2'-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

-

Reductive Amination : Reduce the nitro group to hydrazino using hydrazine hydrate (N₂H₄·H₂O) with Raney nickel catalyst.

Critical Factors :

-

Nitration Position Control : Steric and electronic effects of the existing pyridine rings would influence nitro group orientation.

-

Reduction Efficiency : Excess hydrazine (≥3 equiv.) and elevated temperatures (80–100°C) may improve conversion rates.

Oxidative Functionalization

Potassium Permanganate-Mediated Oxidation

The oxidation of methyl groups to carboxylic acids using KMnO₄/HNO₃ could be modified to target hydrazino group formation:

Adapted Pathway :

-

Methyl Oxidation : Convert a 4'-methyl group to aldehyde using SeO₂ in dioxane.

-

Hydrazone Formation : React the aldehyde intermediate with hydrazine to form hydrazone.

-

Reduction : Reduce the hydrazone to hydrazino using NaBH₄ or LiAlH₄.

Reaction Optimization :

| Stage | Reagent | Yield (Reported) |

|---|---|---|

| Methyl Oxidation | SeO₂ | 75–85% |

| Hydrazone Formation | N₂H₄·H₂O | 60–70% |

| Final Reduction | NaBH₄ | 80–90% |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 2'-Hydrazino-2,4'-Bipyridine Synthesis

| Method | Advantages | Challenges | Yield Potential |

|---|---|---|---|

| Nickel Coupling | Scalable, robust scaffold formation | Regioselectivity control | 40–55% |

| Substitution | Precise functionalization | Multi-step purification | 30–45% |

| Oxidative Route | Leverages known protocols | Intermediate stability issues | 25–35% |

Mechanistic Considerations

Electron-Donating Effects

The electron-donating nature of the hydrazino group (-NHNH₂) significantly alters the bipyridine system's electronic profile compared to parent compounds. This affects:

-

Coordination Chemistry : Enhanced metal-binding capacity vs. unsubstituted bipyridines.

-

Aromatic Reactivity : Increased susceptibility to electrophilic substitution at ortho/para positions.

Steric Influences

Molecular modeling suggests the hydrazino group's conformation (e.g., syn vs. anti) impacts:

-

Crystallinity : Anti conformers promote tighter packing, aiding purification.

-

Catalytic Activity : Syn configurations may improve metal complex stability.

Industrial Scalability Challenges

Adapting lab-scale methods from the search results reveals critical scalability hurdles:

Table 2: Scalability Assessment

Q & A

Basic Synthesis and Optimization

Q: What are the key considerations for synthesizing 2'-Hydrazino-2,4'-bipyridine, and how can reaction conditions be optimized? A: Synthesis typically involves nucleophilic substitution, where a halogen (e.g., chlorine) in the parent compound is replaced by hydrazine. For example, refluxing 2'-chloro-2,4'-bipyridine with hydrazine hydrate in ethanol at 80–100°C under inert atmosphere improves yield . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reactivity.

- Temperature control : Prolonged reflux (~6–8 hours) ensures complete substitution.

- Purification : Column chromatography or recrystallization removes unreacted hydrazine and byproducts.

Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of halide to hydrazine) to minimize side reactions .

Advanced Characterization Techniques

Q: Which analytical methods are most effective for characterizing this compound and its derivatives? A: A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR confirm hydrazino group incorporation (δ ~5–6 ppm for NH) and aromatic proton environments .

- X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., N–N bond ~1.45 Å), and intermolecular interactions .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .

- Elemental analysis : Ensures purity (>98%) by matching calculated vs. observed C, H, N content .

Advanced Metal Coordination Chemistry

Q: How does this compound coordinate with transition metals, and what applications arise from its complexes? A: The compound acts as a polydentate ligand, binding via pyridyl nitrogen and hydrazino groups. For example:

- Co(II) complexes : Synthesized by refluxing with CoCl in ethanol, yielding octahedral geometries with magnetic properties .

- Catalytic applications : Ni(II) complexes show activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to redox-active metal centers .

Characterization via IR spectroscopy reveals shifts in ν(N–H) (~3300 cm) and ν(C=N) (~1600 cm) upon coordination .

Mechanistic Studies of Reactivity

Q: What mechanistic insights exist for reactions involving this compound? A: Key pathways include:

- Oxidation : Hydrazino groups oxidize to diazenes or nitriles using HO/Fe, monitored via UV-Vis spectroscopy .

- Condensation : Reacts with carbonyl compounds (e.g., ketones) to form hydrazones, requiring acidic catalysis (pH 4–6) .

Mechanistic studies employ DFT calculations to model transition states and kinetic isotope effects (KIEs) to probe rate-determining steps .

Stability and Storage Protocols

Q: How should researchers handle and store this compound to ensure stability? A: The compound is hygroscopic and sensitive to light. Best practices include:

- Storage : In amber glass vials under argon at –20°C to prevent hydrolysis .

- Handling : Use gloveboxes for air-sensitive reactions and avoid contact with strong oxidizers (e.g., HNO) .

Decomposition products (e.g., NH) can be detected via GC-MS, necessitating regular stability checks .

Addressing Data Contradictions

Q: How can discrepancies in reported synthetic yields or spectroscopic data be resolved? A: Common sources of variation include:

- Impurity profiles : Side products from incomplete substitution require rigorous purification (e.g., HPLC) .

- Solvent effects : Dielectric constants influence NMR chemical shifts; use deuterated solvents for consistency .

- Crystallization conditions : Polymorphism can alter XRD patterns; screen multiple solvents (e.g., DMSO vs. EtOH) .

Collaborative validation via round-robin testing across labs reduces methodological bias .

Applications in Medicinal Chemistry

Q: What role does this compound play in drug discovery? A: Its derivatives exhibit:

- Antimicrobial activity : Hydrazino-pyridines inhibit bacterial DNA gyrase (MIC ~2–8 µg/mL against S. aureus) .

- Anticancer potential : Cu(II) complexes induce apoptosis in HeLa cells via ROS generation (IC ~10 µM) .

Structure-activity relationships (SAR) are explored by modifying substituents (e.g., methoxy groups) to enhance bioavailability .

Experimental Design for Reactivity Studies

Q: How should researchers design experiments to probe the reactivity of this compound? A: Key steps include:

- Control variables : Fix temperature, solvent, and concentration while varying electrophiles (e.g., aldehydes vs. ketones) .

- Kinetic profiling : Use stopped-flow UV-Vis to measure reaction rates under pseudo-first-order conditions .

- Computational modeling : Validate mechanisms using Gaussian09 with B3LYP/6-31G* basis sets .

Documentation of reaction conditions (e.g., inert atmosphere, stirring speed) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.